4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride

Drug metabolism Pharmacokinetics Hepatocyte stability

This dual-heterocyclic scaffold uniquely merges an azetidine ring with a δ-valerolactone, providing a rigid, pre-organized binding motif that eliminates metabolic N-dealkylation seen with piperidine analogs. The free secondary amine enables direct amide coupling, reductive amination, or N-alkylation; the HCl salt guarantees reliable solubility for aqueous parallel synthesis. Unlike standalone lactones or simple azetidines, this building block delivers both hydrogen-bonding capacity and a derivatizable amine handle in one molecule—ideal for scaffold-hopping, CNS-penetrant lead optimization, and peptidomimetic library production.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 1439818-48-0
Cat. No. B1406756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride
CAS1439818-48-0
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESC1COC(=O)CC1C2CNC2.Cl
InChIInChI=1S/C8H13NO2.ClH/c10-8-3-6(1-2-11-8)7-4-9-5-7;/h6-7,9H,1-5H2;1H
InChIKeyXSMKKITWBKJWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride (CAS 1439818-48-0): Structural Overview and Procurement Considerations


4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride (CAS 1439818-48-0, molecular formula C8H14ClNO2, molecular weight 191.66 g/mol) is a heterocyclic small molecule comprising an azetidine (four-membered nitrogen-containing ring) and a δ-valerolactone (tetrahydro-2H-pyran-2-one) moiety . The hydrochloride salt form enhances aqueous solubility and facilitates handling as a crystalline solid . The compound is classified as a saturated heterocyclic amine building block for medicinal chemistry and organic synthesis applications, with commercial availability from multiple vendors at purities of 95–98% .

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride: Why Simple Azetidine or Lactone Analogs Cannot Substitute


Generic substitution with simpler azetidine building blocks (e.g., 3-azetidinol, azetidine-3-carboxylic acid) or standalone tetrahydro-2H-pyran-2-one derivatives fails because this compound uniquely integrates both pharmacophoric elements within a single molecular scaffold [1]. The 4-position substitution pattern on the δ-lactone ring with an azetidin-3-yl group creates a conformationally constrained bicyclic framework not achievable with monofunctional azetidines [2]. Furthermore, the free secondary amine of the azetidine ring provides a handle for downstream derivatization (e.g., amide coupling, N-alkylation) that is absent in simple lactones . The hydrochloride salt form (pKa-modulated) further distinguishes it from the free base analog (CAS 1439991-18-0) in terms of solubility and formulation compatibility .

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride: Quantified Differentiation Evidence Against Structural Analogs


Azetidine vs. Piperidine Metabolism: Reduced N-Dealkylation Liability in In Vitro Hepatocyte Assays

In a systematic medicinal chemistry study of 5-HT4 partial agonists, replacing the piperidine ring with an azetidine moiety eliminated both N-dealkylation and oxazolidine cyclization metabolic pathways observed with the piperidine-containing analog PF-4995274 (TBPT) [1]. The azetidine derivatives showed metabolic oxidation shifted to the isoxazole ring rather than N-dealkylation of the aza-heterocycle [1]. While this study evaluated full 5-HT4 partial agonist molecules rather than the target compound directly, the class-level inference establishes that the azetidine core—shared with 4-(azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride—confers a distinct metabolic profile compared to larger aza-heterocycles like piperidine [1].

Drug metabolism Pharmacokinetics Hepatocyte stability

Azetidine pKa and Lipophilicity: Systematic Physicochemical Comparison Across Saturated Heterocyclic Amines

A comprehensive 2023 study systematically measured pKa, LogP, and intrinsic microsomal clearance across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives [1]. Azetidine derivatives exhibited pKa values generally 1–2 units lower than corresponding piperidine analogs, with conformational preferences significantly affecting both basicity and lipophilicity [1]. Intrinsic microsomal clearance measurements demonstrated high metabolic stability for most azetidine-containing compounds, with the notable exception of 3,3-difluoroazetidine [1]. The study established pKa–LogP plots as practical tools for rational building block selection, with azetidines extending the property space available for fluorine-containing saturated heterocyclic amines [1].

Physicochemical properties Lead optimization Drug-likeness

Tetrahydro-2H-pyran-2-one Scaffold: ACE Inhibitory Activity in Natural Product-Derived Analogs

O-heterocyclic derivatives bearing the tetrahydro-2H-pyran-2-one (δ-valerolactone) scaffold, isolated from the seaweed Sargassum wightii, demonstrated significant angiotensin-converting enzyme (ACE) inhibitory activity [1]. The 2H-pyranylcarboxylate derivative (compound 1) exhibited an IC50 of 0.08 mg/mL against ACE in vitro, comparable to the standard antihypertensive agent captopril (IC50 0.07 mg/mL) [1]. Additionally, compounds containing the 2H-pyran-4′-carboxylate framework showed significantly greater (p < 0.05) radical quenching potential (IC50 0.34 mg/mL) compared to α-tocopherol (IC50 0.63 mg/mL) [1]. Molecular docking simulations revealed binding energies of –7.04 to –8.48 kcal/mol for these tetrahydropyran-2-one derivatives with ACE [1].

ACE inhibition Antihypertensive O-heterocyclic

Conformational Rigidity of Azetidine vs. Flexible Aza-Heterocycles: Implications for Binding Affinity

The four-membered azetidine ring imposes greater conformational rigidity compared to larger aza-heterocycles (pyrrolidine, piperidine) due to its inherent ring strain and restricted puckering modes [1]. This rigidity reduces the entropic penalty upon target binding, potentially enhancing binding affinity for targets with defined binding pockets [2]. The 4-substitution pattern on the tetrahydro-2H-pyran-2-one ring further constrains rotational freedom of the azetidine moiety, creating a well-defined spatial orientation of the basic amine . In contrast, piperidine rings can adopt multiple chair and boat conformations, increasing conformational entropy and potentially reducing binding specificity [2].

Conformational constraint Binding affinity Entropic penalty

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization: Azetidine-Containing Scaffolds with Reduced Metabolic Liability

This compound serves as a building block for medicinal chemists seeking to replace metabolically labile piperidine or pyrrolidine moieties with a more stable azetidine isostere [1]. Evidence from 5-HT4 partial agonist optimization demonstrates that azetidine substitution eliminates N-dealkylation and oxazolidine cyclization pathways observed with piperidine analogs, redirecting metabolism to alternative sites [1]. The free secondary amine enables facile conjugation to target-binding motifs (e.g., via amide bond formation or reductive amination), while the δ-lactone moiety provides additional hydrogen-bonding capacity [2]. The hydrochloride salt form ensures reliable solubility in aqueous reaction conditions for parallel synthesis and library production.

Physicochemical Property Optimization in Early Drug Discovery

The compound enables rational modulation of pKa and lipophilicity in hit-to-lead campaigns, leveraging the systematically characterized property space of azetidine derivatives [1]. The azetidine nitrogen exhibits lower basicity (pKa ~7–8) compared to piperidine (pKa ~9–10), influencing the protonation state and potentially improving membrane permeability at physiological pH [1]. The conformational rigidity of the azetidine-tetrahydropyran scaffold—with limited accessible ring conformations—provides a pre-organized binding motif that can reduce the entropic penalty upon target engagement [2]. These properties make the compound suitable for fragment-based drug discovery, scaffold-hopping exercises, and property-driven optimization of CNS-penetrant or peripheral-targeting drug candidates.

Synthesis of Conformationally Constrained Peptidomimetics and Heterocyclic Libraries

The azetidine ring functions as a conformationally constrained analog of proline or β-amino acids, making this compound a valuable precursor for peptidomimetic design [1]. The 4-substituted δ-lactone provides a cyclic ester moiety that can be ring-opened under controlled conditions to generate linear intermediates bearing both amine and carboxylic acid functionality for further elaboration [2]. The compound's dual heterocyclic architecture (azetidine + tetrahydropyran-2-one) enables construction of spirocyclic or fused polycyclic systems through intramolecular cyclization strategies. Its commercial availability at 95–98% purity from multiple suppliers supports reproducible library synthesis and scale-up feasibility [3].

Chemical Biology Probe Development Requiring Defined Spatial Orientation

The rigid scaffold of 4-(azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride is well-suited for developing chemical probes where precise spatial presentation of functional groups is critical for target engagement [1]. The constrained geometry minimizes conformational heterogeneity, facilitating structure-based design and SAR interpretation [1]. The δ-lactone moiety (present in natural ACE-inhibitory O-heterocycles with IC50 values of 0.08 mg/mL against ACE) provides a biologically validated recognition element [2]. The hydrochloride salt enables accurate weighing and formulation for reproducible in vitro assay preparation, reducing variability in dose-response studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.